1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-
Description
Its core structure comprises a fused pyrazole and pyridine ring system, with a saturated cyclohexene moiety (4,5,6,7-tetrahydro) enhancing conformational flexibility. Key substituents include:
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)8-6-5-13-2-1-7(6)15(14-8)3-4-16/h13,16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVMOGYWUBNKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Use of 5-Aminopyrazole as a Synthetic Precursor
5-Aminopyrazole derivatives serve as versatile building blocks for pyrazoloazines, including pyrazolo[4,3-c]pyridines. Their nucleophilic sites at 5-NH2, 1-NH, and 4-CH allow condensation with various electrophilic reagents to form fused heterocycles.
Reaction with trifluoromethyl-substituted β-diketones:
The condensation of 5-aminopyrazole with trifluoromethyl-β-diketones under refluxing acetic acid conditions leads to regioselective formation of trifluoromethyl-substituted pyrazolo-pyridines. The keto-enol tautomerism of the β-diketone influences the regioisomer formed. Enolic forms favor substitution at the 4-position, while keto forms favor the 6-position.Microwave-assisted cyclization:
Microwave irradiation under solvent-free conditions accelerates the cyclization of 5-aminopyrazoles with β-halovinyl aldehydes or α,β-unsaturated ketones, producing pyrazolo[4,3-c]pyridines with high yields and regioselectivity.Ionic liquid media:
Ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) serve as green solvents for the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, facilitating Michael addition followed by cyclization and aromatization steps to yield the target heterocycles.
Cyclocondensation and Intramolecular Coupling
Pd-catalyzed Heck-type cyclization:
The in situ cyclocondensation of β-halovinyl aldehydes with 5-aminopyrazoles under palladium catalysis (e.g., Pd(OAc)2 with ligands such as xantphos or PPh3) yields 6-substituted pyrazolo[4,3-c]pyridines. Isolated imine intermediates under similar conditions can lead to 4-substituted regioisomers. These methods offer high regioselectivity and functional group tolerance.Acid-catalyzed condensation with enaminones:
Reaction of 5-aminopyrazoles with enaminones in acidic media (e.g., acetic acid) results in condensation and cyclization to form pyrazolo[4,3-c]pyridine derivatives. The reaction pathway can yield structural isomers depending on the site of cyclization (1-NH or 5-NH2) on the pyrazole ring.
Aza-Diels–Alder Cycloaddition
- Pyrazolylimines derived from 5-aminopyrazoles react with maleimides in the presence of metal catalysts (e.g., indium trichloride) or under microwave irradiation to form pyrazolo[4,3-c]pyridine derivatives via aza-Diels–Alder cycloaddition. This method provides a regioselective, efficient route to the bicyclic core with potential for further functionalization.
Reaction Conditions and Yields
Mechanistic Insights
The regioselectivity in the formation of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines is governed by the tautomeric form of the trifluoromethyl-β-diketone, which dictates the electrophilic site for nucleophilic attack by the 5-aminopyrazole.
Microwave and ionic liquid methods enhance reaction rates by providing uniform heating and stabilizing transition states, leading to higher yields and cleaner products.
Pd-catalyzed intramolecular coupling involves oxidative addition, migratory insertion, and reductive elimination steps, enabling the formation of C–C bonds that close the pyridine ring onto the pyrazole core.
Aza-Diels–Alder cycloaddition proceeds via a concerted [4+2] cycloaddition between the pyrazolylimine dienophile and maleimide diene, forming the bicyclic system efficiently.
Research Findings and Applications
The synthesized 1H-pyrazolo[4,3-c]pyridine derivatives with trifluoromethyl substitution and tetrahydro moieties exhibit promising biological activities , including kinase inhibition, anticancer properties, and enzyme modulation.
Structural characterization using NMR (1H, 13C, 19F), HMBC, HMQC, and X-ray crystallography confirms the regioselectivity and purity of the products.
The choice of synthetic route and reaction conditions directly impacts the yield, regioselectivity, and scalability of the preparation, which is critical for medicinal chemistry applications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, and substituted pyrazolopyridines
Applications De Recherche Scientifique
Inhibition of c-Met Kinase
One of the primary mechanisms of action for 1H-Pyrazolo[4,3-c]pyridine-1-ethanol is the inhibition of c-Met kinase. This enzyme plays a critical role in cell proliferation and differentiation. Research indicates that this compound significantly reduces c-Met activity, leading to decreased proliferation in various cancer cell lines such as MKN45 and PC-3.
Cellular Effects
The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. Its interactions with cellular proteins affect gene expression related to cell cycle regulation and apoptosis. The following table summarizes some key biological activities observed:
| Biological Activity | Observations |
|---|---|
| c-Met Kinase Inhibition | Significant reduction in kinase activity |
| Antiproliferative Effects | Potent inhibition in cancer cell lines |
| Apoptosis Induction | Increased markers of apoptosis in treated cells |
| Gene Expression Modulation | Altered expression of pro-apoptotic genes |
Pharmacokinetics
The pharmacokinetic profile of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol suggests favorable characteristics for therapeutic use:
- Oral Bioavailability : High oral bioavailability has been noted in preclinical studies.
- Clearance Rates : The compound exhibits low to moderate clearance rates, indicating prolonged activity within biological systems.
Anticancer Studies
A notable study demonstrated that 1H-Pyrazolo[4,3-c]pyridine derivatives significantly reduced the viability of various cancer cell lines (e.g., A172 and U87MG). The compound exhibited IC50 values indicating strong antiproliferative activity. The mechanistic insights revealed that treatment with this compound activated caspase pathways involved in apoptosis while reducing levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation .
Molecular Mechanisms
Further investigations into the molecular mechanisms highlighted that the compound's stability under laboratory conditions allows for consistent results across different experimental setups. Its effects were observed over various time periods, with minimal degradation noted during standard laboratory storage conditions.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Pyrazolopyridine Derivatives
Key Observations:
Trifluoromethyl Group : Compounds with CF₃ at position 3 (e.g., target compound and 3-trifluoromethyl-1-phenyl derivative) are associated with anticancer activity in NCI screenings . This group enhances membrane permeability and resistance to oxidative metabolism .
Position 1 Substitution: Ethanol vs. Phenyl Derivatives: 1-Phenyl analogs (e.g., 1-phenyl-3-trifluoromethyl) exhibit antiproliferative activity against leukemia cell lines (U937), suggesting the target compound’s ethanol substituent could modulate similar pathways .
Activité Biologique
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and therapeutic potential based on various research findings.
The compound primarily interacts with biological targets such as kinases and enzymes. Notably, it has been shown to inhibit c-Met kinase activity, which is crucial for cell growth and differentiation. This inhibition leads to profound effects on cellular processes including:
- Cell Proliferation: In cancer cell lines (e.g., MKN45, EBC-1, PC-3), the compound exhibits potent antiproliferative effects.
- Apoptosis Induction: It promotes apoptosis in targeted cells by modulating key signaling pathways.
1H-Pyrazolo[4,3-c]pyridine-1-ethanol influences various biochemical pathways. Its interactions with enzymes and proteins can alter their activity and function. For instance:
- Inhibition of c-Met Kinase: This is a primary action leading to reduced cell proliferation.
- Effects on Gene Expression: The compound affects the expression of genes involved in cell cycle regulation and apoptosis.
Table 1: Biological Activity Summary
| Biological Activity | Observations |
|---|---|
| c-Met Kinase Inhibition | Significant reduction in kinase activity |
| Antiproliferative Effects | Potent inhibition in cancer cell lines |
| Apoptosis Induction | Increased apoptosis markers in treated cells |
| Gene Expression Modulation | Altered expression of pro-apoptotic genes |
Pharmacokinetics
Research indicates that compounds structurally similar to 1H-Pyrazolo[4,3-c]pyridine derivatives exhibit favorable pharmacokinetic profiles:
- Oral Bioavailability: High oral bioavailability has been observed in preclinical studies.
- Clearance Rates: Low to moderate clearance rates suggest prolonged activity in biological systems.
Case Studies
Several studies have highlighted the efficacy of 1H-Pyrazolo[4,3-c]pyridine derivatives:
- Anticancer Studies: A study demonstrated that this compound significantly reduced the viability of various cancer cell lines (A172, U87MG) with IC50 values indicating strong antiproliferative activity.
- Mechanistic Insights: Another investigation revealed that treatment with the compound led to activation of caspase pathways involved in apoptosis and reduced levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation.
Temporal and Dosage Effects
The biological effects of the compound vary with dosage and time:
- Low Doses: Minimal toxicity with effective inhibition of target enzymes.
- Stability: The compound remains stable under standard laboratory conditions with minimal degradation over time.
Metabolic Pathways
The metabolism of 1H-Pyrazolo[4,3-c]pyridine involves interactions with various enzymes facilitating its clearance from the body. Understanding these pathways is crucial for optimizing therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1H-pyrazolo[4,3-c]pyridine derivatives, and how are intermediates purified?
- Methodology :
- Microwave-assisted synthesis : Combine 3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde, PdCl₂(PPh₃)₂, phenylacetylene, and tert-butylamine in DMF under microwave irradiation (e.g., 150°C, 30 min). Post-reaction, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography (ethyl acetate/hexane gradient) .
- Purification : Use silica gel column chromatography with solvents like ethyl acetate/dichloromethane/methanol for intermediates. Yields range from 58% to 81% depending on substituents .
- Key Data :
| Compound | Yield (%) | Purification Solvent |
|---|---|---|
| 6b | 81 | EtOAc/CH₂Cl₂/MeOH |
| 6c | 67 | EtOAc |
| 6d | 58 | EtOAc |
Q. Which spectroscopic techniques are critical for confirming the structure of pyrazolo[4,3-c]pyridine derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., pyridyl substituents at C3 and C6) and hydrogenation of the tetrahydropyridine ring .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for trifluoromethyl groups .
- Elemental Analysis : Validate C, H, N content (e.g., <0.4% deviation from theoretical values) .
Advanced Research Questions
Q. How do physicochemical parameters influence the biological activity of 3-aryl-pyrazolo[4,3-c]pyridines?
- Methodology :
- QSAR Modeling : Correlate hydrophobic (π), electronic (σ), and steric (van der Waals volume) parameters with binding affinity. For example, increased hydrophobicity enhances displacement of [³H]prazosin in α₁-adrenergic receptor studies .
- Key Data :
| Parameter | Correlation Coefficient (R²) | Impact on Activity |
|---|---|---|
| Hydrophobic (π) | 0.82 | Positive |
| Electronic (σ) | 0.75 | Negative |
| Steric (Vw) | 0.68 | Moderate |
Q. What strategies resolve discrepancies in reaction yields during the synthesis of trifluoromethyl-substituted analogs?
- Methodology :
- Catalyst Screening : Compare PdCl₂(PPh₃)₂ with alternative catalysts (e.g., Pd(OAc)₂) to improve cross-coupling efficiency .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize reactive intermediates .
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from hours to minutes, minimizing side reactions .
Q. How can crystallographic refinement challenges for pyrazolo[4,3-c]pyridine derivatives be addressed?
- Methodology :
- SHELX Suite : Use SHELXL for high-resolution refinement, especially for handling twinned crystals or low-resolution data. Key steps include:
Apply TWIN and BASF commands for twinned structures.
Use ISOR restraints for disordered trifluoromethyl groups .
- Validation : Check R-factor convergence (<5% discrepancy) and electron density maps for omitted regions .
Q. What structural modifications enhance selectivity for kinase targets like EGFR or FLT3?
- Methodology :
- P1/P4 Optimization : Replace p-methoxyphenyl (P1) with neutral heterocycles (e.g., pyridyl) to improve oral bioavailability while retaining potency .
- Scaffold Hybridization : Fuse quinoline or thiazole moieties to the pyrazolo[4,3-c]pyridine core to enhance EGFR inhibition (IC₅₀ < 100 nM) .
- Key Findings :
- Compound 6b (quinoline hybrid) showed 92% inhibition of EGFR at 10 μM .
- Apixaban analogs with tetrahydropyridinone scaffolds retained FXa affinity (Ki < 0.1 nM) .
Methodological Considerations
- Handling Reactive Intermediates : For dihydrochloride salts (e.g., CAS 1172900-86-5), use gloveboxes to prevent hygroscopic degradation and classify waste for professional disposal .
- Data Contradictions : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) if signal overlap occurs in regions like δ 7.5–8.5 ppm (pyridyl protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
